molecular formula C8H11N3O3S B562819 Lamivudine-15N2,13C CAS No. 1217746-03-6

Lamivudine-15N2,13C

Cat. No. B562819
M. Wt: 232.233
InChI Key: JTEGQNOMFQHVDC-PIAXYVKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine-15N2,13C is an isotope of Lamivudine . Lamivudine is a reverse transcriptase inhibitor and an antiretroviral medication used to prevent and treat HIV/AIDS . It is also a nucleoside reverse transcriptase inhibitor (NRTI) that can inhibit HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus .


Molecular Structure Analysis

The molecular formula of Lamivudine-15N2,13C is C713CH9N[15N]2O3S . The molecular weight is 234.25 . The IUPAC name is 4-amino-1-(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-ylpyrimidin-2-one .

Scientific Research Applications

  • Treatment of HIV and Hepatitis B : Lamivudine is an effective treatment for HIV-1 infection and monotherapy in hepatitis B virus (HBV) infection (Johnson et al., 1999). It has shown activity against HIV types 1 and 2, as well as hepatitis B virus in vitro (Yuen et al., 1995).

  • Pharmacokinetics and Bioavailability : Lamivudine is well-absorbed orally, with its bioavailability being approximately 82% in adults and 68% in children. It is widely distributed in body fluid, and its concentration in cerebrospinal fluid (CSF) is notably lower than serum concentrations (Johnson et al., 1999). The absolute bioavailability and absorption characteristics of lamivudine have been well-studied, demonstrating its efficacy in oral formulations (Yuen et al., 1995).

  • Clinical Studies and Trials : Numerous clinical trials have been conducted to assess the effectiveness of lamivudine in treating chronic hepatitis B and HIV, showing substantial improvements in patients' conditions (Lai et al., 1998).

  • Analytical Methods for Estimation : UV spectroscopic methods have been developed for estimating lamivudine in its active pharmaceutical ingredient and tablet formulation, indicating its widespread use in pharmaceuticals (Yegnoor, 2018).

  • Combination with Other Drugs : Lamivudine has been studied in combination with other drugs like efavirenz for AIDS treatment, demonstrating the importance of understanding interactions between different antiretroviral agents (Gomes et al., 2013).

  • Drug Resistance Issues : The emergence of lamivudine-resistant strains, particularly with the YMDD motif mutation, is a significant challenge in long-term therapy for chronic hepatitis B infection. Studies have investigated the prevalence and implications of such mutations (Heo et al., 2004).

  • Pediatric Use : Lamivudine's efficacy in pediatric patients, particularly in combination with other drugs like interferon-α, has been explored for treating chronic hepatitis B (Akman et al., 2007).

  • Synthesis and Derivatives : The synthesis of lamivudine and its derivatives has been a topic of interest, indicating ongoing research into improving its efficacy and reducing side effects (Akhtar et al., 2017).

Safety And Hazards

Lamivudine-15N2,13C is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause genetic defects and is suspected of damaging fertility or the unborn child. It may also cause respiratory irritation .

Future Directions

Lamivudine has been proposed for repurposing against SARS-CoV-2 in the context of the COVID-19 pandemic. It has been shown to sensitize cancer cells to chemotherapy and has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .

properties

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-PIAXYVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamivudine-15N2,13C

Citations

For This Compound
3
Citations
KC Saravanan - 2020 - repository-tnmgrmu.ac.in
A simple, accurate, precise method was developed for the simultaneous estimation of the Lamivudine and Dolutegravir in pharmaceutical dosage form by RP-UPLC. Chromatogram …
Number of citations: 2 repository-tnmgrmu.ac.in
JR Hilaire - 2019 - digitalcommons.unmc.edu
Antiretroviral therapy (ART) requires lifelong daily dosing to suppress viral replication, restore or maintain immune function and improve quality of life. As an alternative, long-acting (LA) …
Number of citations: 2 digitalcommons.unmc.edu
VH Bui - 2013 - theses.fr
La présence de résidus de médicaments a été évaluée dans des eaux superficielles et des effluents de huit stations d'épuration (quatre rejetant dans l'estuaire de Seine dans le cadre …
Number of citations: 8 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.